molecular formula C17H16N2O3S2 B2511349 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 868675-75-6

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2511349
CAS No.: 868675-75-6
M. Wt: 360.45
InChI Key: ZWENCSNZTRYCRT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This compound features a propanamide backbone strategically substituted with a benzenesulfonyl group and a 4-methyl-1,3-benzothiazol-2-yl moiety. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide range of biological activities and is found in compounds with applications for the central nervous system . The incorporation of the benzenesulfonyl group is a rational design element aimed at enhancing metabolic stability and binding affinity, as seen in various sulfonamide-based pharmacologically active compounds . This chemical is intended for research applications only. It shows particular promise in preclinical investigations for anti-inflammatory and analgesic applications. Research on closely related structural analogs has demonstrated that such derivatives can exhibit excellent binding interactions with target receptors, potent inhibition of inflammation in standard models like carrageenan-induced rat paw edema, and significant analgesic efficacy comparable to established drugs like celecoxib . Furthermore, the structural features of this compound align with derivatives being explored for neurodegenerative diseases. Benzothiazole-containing molecules are actively studied for multifunctional activities in Alzheimer's disease models, including cholinesterase inhibition and anti-amyloid aggregation properties . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacological tool for probing biological mechanisms. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-6-5-9-14-16(12)19-17(23-14)18-15(20)10-11-24(21,22)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWENCSNZTRYCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation of the benzothiazole derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, synthesis, and physicochemical properties.

Substituent Modifications on the Benzothiazole Ring

  • Target Compound : The 4-methyl group on the benzothiazole ring provides moderate hydrophobicity and steric hindrance.
  • Analog from : 3-(Benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride introduces a diethylaminoethyl group and 5,7-dimethyl substitutions. Impact: The diethylaminoethyl group increases solubility in acidic conditions (due to protonation) and may enhance bioavailability. Molecular Weight: 510.11 g/mol (vs. target compound’s ~380–400 g/mol estimated range).

Sulfonyl vs. Sulfanyl/S-Thioether Linkages

  • Target Compound : Benzenesulfonyl group provides strong electron withdrawal, influencing reactivity and metabolic stability.
  • Analog from : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide. The chlorophenyl group enhances lipophilicity, improving membrane permeability but risking off-target interactions .

Fluorinated and Nitro Substituents

  • Analogs from :
    • P6 : Contains a trifluoropropylthio group.
    • P10 : Features a difluorocyclopropylmethylthio group.
    • Impact : Fluorine atoms increase hydrophobicity and resistance to oxidative metabolism. These groups may enhance in vivo stability compared to the benzenesulfonyl group in the target compound, which lacks fluorine .
  • Analogs from (17b and 17c): Nitrobenzenesulfonyl groups. Impact: The nitro group (NO₂) is a stronger electron-withdrawing group than benzenesulfonyl, which could enhance reactivity but reduce metabolic stability. High yields (83–99%) suggest efficient synthesis pathways for nitro-substituted analogs .

Biological Activity

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by research findings and data.

Structural Characteristics

The compound features a benzothiazole moiety which is known for its biological activity, particularly in anticancer and antimicrobial properties. The structural formula can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Key Structural Features:

  • Sulfonamide Group : Enhances solubility and biological interaction.
  • Benzothiazole Ring : Imparts significant pharmacological properties.
  • Propanamide Linkage : Provides stability and facilitates interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzothiazole structure exhibit potent anticancer activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study involving similar benzothiazole derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting promising cytotoxic effects .

Antimicrobial Activity

The sulfonamide component of the compound contributes to its antimicrobial properties. Various studies have reported that sulfonamide derivatives exhibit significant activity against a range of bacteria and fungi.

Data Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
3-(benzenesulfonyl)-N-(2-methylbenzothiazol-4-yl)propanamideEscherichia coli16 µg/mL
4-methyl-N-(1,3-benzothiazol-2-yl)benzenesulfonamidePseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.
  • Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, leading to cell death.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound along with its analogs. For instance, crystal structure analysis has revealed important insights into its molecular interactions and stability .

Table 2: Summary of Research Findings

Study ReferenceKey Findings
Gomes et al. (2022)Identified strong intramolecular hydrogen bonding interactions; suggested potential for supramolecular applications .
MDPI (2024)Investigated structural properties; highlighted biological potential in optical materials and drug development .

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